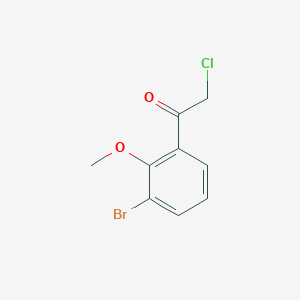
Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルは、分子式C16H15NO3の有機化合物です。アクリルエステルにアセトアミド基とナフチル基が結合したユニークな構造で知られています。
準備方法
合成経路と反応条件
2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルの合成は、通常、2-ナフチルアミンと無水酢酸を反応させてN-アセチル-2-ナフチルアミンを生成することから始まります。次に、この中間体を、塩基性条件下でアクリル酸メチルと反応させて最終生成物を得ます。反応条件には、水酸化ナトリウムや炭酸カリウムなどの塩基の使用が含まれることが多く、反応は完全な変換を確保するために高温で行われます。
工業生産方法
工業的には、2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルの製造は、効率と収率を向上させるために連続フロープロセスで行われる場合があります。触媒と最適化された反応条件を使用すると、合成のスケーラビリティをさらに向上させることができます。工業的方法では、廃棄物を最小限に抑え、高度な精製技術によって最終生成物の純度を確保することに重点が置かれています。
化学反応の分析
反応の種類
2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するナフトキノン誘導体を形成するために酸化することができます。
還元: 還元反応は、アセトアミド基をアミン基に変換することができます。
置換: ナフチル基は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求電子置換反応には、ニトロ化の場合の硝酸やハロゲン化の場合の臭素などの試薬が必要になることが多いです。
生成される主な生成物
酸化: ナフトキノン誘導体。
還元: アミノ誘導体。
置換: ニトロ化またはハロゲン化されたナフチル誘導体。
科学研究への応用
2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルは、科学研究で幅広い応用範囲を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: ナフチル基のために、蛍光プローブとしての可能性が調査されています。
医学: 抗炎症剤や抗がん剤としての可能性が探求されています。
産業: 特殊ポリマーや独自の特性を持つ材料の製造に使用されています。
科学的研究の応用
Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルの作用機序は、特定の分子標的との相互作用を伴います。アセトアミド基は、生体分子と水素結合を形成することができ、ナフチル基はπ-π相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。この化合物は、求電子置換反応を起こす能力があるため、標的化された用途のために修飾することもできます。
類似化合物との比較
類似化合物
2-(ナフタレン-2-イル)酢酸メチル: 構造は似ていますが、アセトアミド基がありません。
ナフタレン-2-イル 1-(ベンザミド(ジエトキシホスホリル)メチル)-1H-1,2,3-トリアゾール-4-カルボン酸メチル: ナフチル基とトリアゾール環を含み、異なる反応性と用途を提供します。
独自性
2-アセトアミド-3-(ナフタレン-2-イル)アクリル酸メチルは、アクリルエステルにアセトアミド基とナフチル基が結合したユニークな組み合わせを持つことで特徴付けられます。この構造は、反応性と安定性のバランスを実現し、様々な化学変換や研究および産業における用途に適しています。
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
methyl (E)-2-acetamido-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10+ |
InChIキー |
KYXZNCZFSIHSMV-XNTDXEJSSA-N |
異性体SMILES |
CC(=O)N/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)OC |
正規SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


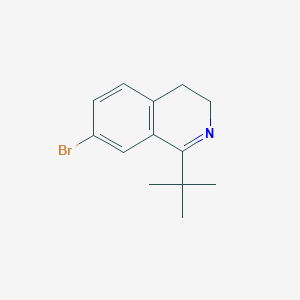
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
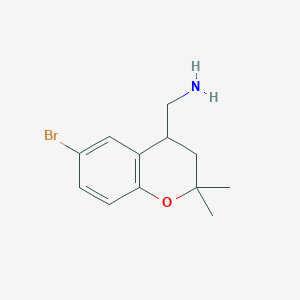
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
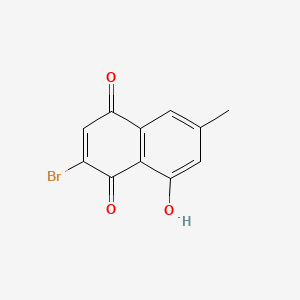
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
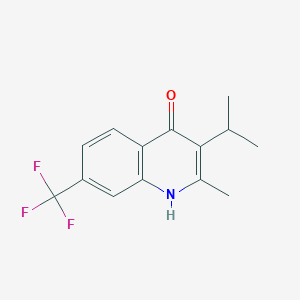
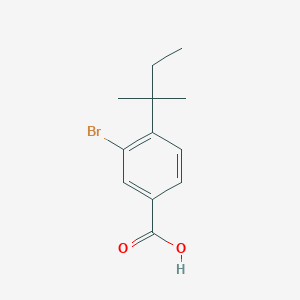

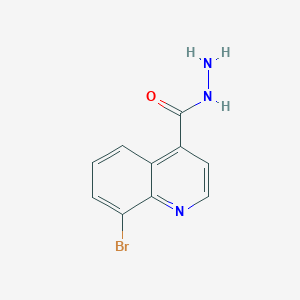
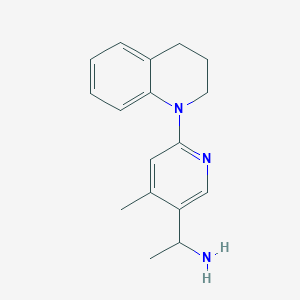
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)
